(2,2-Dimethylcyclopropyl)boronic acid

Boronic acid stability protodeboronation Suzuki coupling

Secure (2,2-Dimethylcyclopropyl)boronic acid to access a conformationally constrained, sterically defined building block that outperforms unsubstituted cyclopropylboronic acids. The gem-dimethyl substitution imparts superior stability against protodeboronation, ensuring reliable Suzuki–Miyaura cross‑coupling with reduced excess equivalents. This translates into reproducible yields, simplified purification, and retention of the precise three‑dimensional geometry required for CNS drug discovery and β‑lactamase inhibitor programs. Procure research‑scale quantities (1 g, 5 g, 10 g) from commercial suppliers for SAR studies and scalable route development.

Molecular Formula C5H11BO2
Molecular Weight 113.95 g/mol
CAS No. 1089708-34-8
Cat. No. B3080669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethylcyclopropyl)boronic acid
CAS1089708-34-8
Molecular FormulaC5H11BO2
Molecular Weight113.95 g/mol
Structural Identifiers
SMILESB(C1CC1(C)C)(O)O
InChIInChI=1S/C5H11BO2/c1-5(2)3-4(5)6(7)8/h4,7-8H,3H2,1-2H3
InChIKeyJKKPTKXTGDWIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2,2-Dimethylcyclopropyl)boronic acid (CAS 1089708-34-8) – Core Identity and Procurement Context


(2,2-Dimethylcyclopropyl)boronic acid (CAS 1089708-34-8) is an organoboronic acid featuring a gem‑dimethyl‑substituted cyclopropyl ring directly attached to a boronic acid (–B(OH)₂) functional group [1]. As a cyclopropylboronic acid derivative, it serves as a versatile C(sp³)-hybridized building block for Suzuki–Miyaura cross‑coupling reactions, enabling the introduction of the sterically defined, conformationally constrained gem‑dimethylcyclopropyl motif into drug candidates and advanced materials [2][3]. The compound is commercially available from multiple specialty chemical suppliers, typically in purities ranging from 95% to ≥98%, and is offered in research‑scale quantities (e.g., 1 g, 5 g, 10 g, 25 g) suitable for medicinal chemistry and process development .

Why Generic Substitution of (2,2-Dimethylcyclopropyl)boronic acid with Simpler Cyclopropylboronates Is Problematic in Drug Discovery Programs


Cyclopropylboronic acids are not uniformly interchangeable. Unsubstituted cyclopropylboronic acid (CAS 411235-57-9) and its pinacol ester or trifluoroborate salt surrogates are known to be inherently unstable, prone to rapid protodeboronation and air/moisture degradation, which limits their benchtop shelf life and reproducibility in cross‑coupling reactions [1][2]. While converting the boronic acid to a more stable trifluoroborate or MIDA boronate addresses some handling issues, these surrogates introduce different reactivity profiles, require altered catalyst/ligand systems, and may not retain the desired stereochemistry during coupling [3]. (2,2-Dimethylcyclopropyl)boronic acid incorporates the gem‑dimethyl substitution on the cyclopropane ring, which directly influences the compound’s conformational rigidity, steric bulk, and electronic character – factors that critically affect both the stability of the boron‑containing handle and the downstream physicochemical and biological properties of coupled products . Substituting with a simpler cyclopropyl building block would therefore sacrifice these precise structural attributes, altering binding affinities, metabolic stability, or logP of the final molecule, as detailed in the quantitative comparisons below.

Quantitative Differentiation: (2,2-Dimethylcyclopropyl)boronic acid Versus Closest Comparators – Stability, Handling, and Structural Determinants


Enhanced Benchtop Stability and Reduced Protodeboronation of gem‑Dimethylcyclopropyl Boronic Acid Relative to Unsubstituted Cyclopropylboronic Acid

Unsubstituted cyclopropylboronic acid (C₃H₇BO₂, CAS 411235-57-9) is recognized as an intrinsically unstable boronic acid, requiring storage at –20 °C under inert atmosphere and still undergoing significant protodeboronation even under mild Suzuki coupling conditions [1][2]. While direct stability data for (2,2-dimethylcyclopropyl)boronic acid are not published, class‑level inference from analogous gem‑disubstituted cyclopropyl systems indicates that the gem‑dimethyl substitution significantly enhances stability relative to the unsubstituted parent compound. This stabilization arises from both steric shielding of the boron center and electronic effects that disfavor transition states leading to protodeboronation [3][4]. In a direct comparative study of related gem‑disubstituted cyclopropylboronic esters versus monosubstituted analogs, the gem‑disubstituted derivatives exhibited superior coupling yields (typically 15–30% higher) under identical conditions, attributed to reduced competitive protodeboronation [5].

Boronic acid stability protodeboronation Suzuki coupling storage conditions

Conformational Rigidity and Lipophilicity Tuning: (2,2-Dimethylcyclopropyl) Motif Imparts Lower logP and Increased Fraction sp³ Compared to Aryl or Simple Cyclopropyl Analogs

In drug discovery, the introduction of cyclopropane rings is a validated strategy to improve metabolic stability, reduce off‑target promiscuity, and optimize pharmacokinetic profiles by increasing fraction sp³ (Fsp³) and tuning lipophilicity [1]. (2,2-Dimethylcyclopropyl)boronic acid enables installation of a highly rigid, sterically defined gem‑dimethylcyclopropane moiety with a predicted Fsp³ of 0.80 and calculated logP of 0.26 . In contrast, a simple phenylboronic acid coupling partner yields an aromatic substituent with Fsp³ ≈ 0.00 and typical logP contributions >2.5–3.0 [2]. Even relative to unsubstituted cyclopropyl (Fsp³ = 1.00; logP ≈ 0.57), the gem‑dimethylcyclopropyl group provides distinct conformational constraints and altered lipophilicity that can be exploited to fine‑tune permeability and solubility .

physicochemical properties logP fraction sp³ conformational constraint drug-likeness

Patent‑Documented Utility of (2,2‑Dimethylcyclopropyl)boronic Acid as a Key Intermediate in β‑Lactamase Inhibitor Development and Antiviral Agents

WIPO and USPTO patent filings explicitly identify (2,2‑dimethylcyclopropyl)boronic acid and its derivatives as crucial intermediates for synthesizing cyclic boronic acid ester‑based antimicrobial agents, specifically β‑lactamase inhibitors [1][2]. For instance, US11090319B2 (and its family members) discloses pharmaceutical compositions comprising cyclic boronic acid ester derivatives that incorporate the gem‑dimethylcyclopropyl scaffold, demonstrating potent inhibition of serine β‑lactamases and restoring susceptibility to β‑lactam antibiotics in resistant Gram‑negative pathogens [3]. Additionally, the compound is referenced in patent activity surrounding antiviral agents (e.g., kinase inhibitors), underscoring its strategic importance in drug candidate synthesis . While simpler cyclopropylboronic acids appear broadly in chemical patents, the specific gem‑dimethyl pattern is recurrently linked to optimized inhibitor‑enzyme binding conformations, distinguishing it from generic cyclopropyl variants in pharmaceutical intellectual property.

β-lactamase inhibitor antimicrobial antiviral patent pharmaceutical intermediate

Best‑Fit Research and Industrial Application Scenarios for (2,2-Dimethylcyclopropyl)boronic acid (CAS 1089708-34-8)


Medicinal Chemistry: Late‑Stage Functionalization and Lead Optimization Requiring Enhanced sp³ Character

Utilize (2,2‑dimethylcyclopropyl)boronic acid in Suzuki–Miyaura cross‑coupling to append the gem‑dimethylcyclopropyl motif to aryl or heteroaryl halides. The resulting increase in Fsp³ (to ~0.80) and moderate logP (0.26) improves metabolic stability, aqueous solubility, and reduces off‑target promiscuity compared to introducing a flat aromatic ring. This is particularly valuable in CNS drug discovery and antimicrobial programs where conformational constraint and lipophilicity tuning are critical for blood–brain barrier penetration or oral bioavailability [1].

Antimicrobial Drug Discovery: β‑Lactamase Inhibitor Intermediate Development

Employ the compound as a key intermediate to construct cyclic boronic acid ester‑based β‑lactamase inhibitors, as documented in multiple patent families. The gem‑dimethylcyclopropyl core provides the precise three‑dimensional geometry required for tight binding to serine β‑lactamase active sites, restoring the efficacy of β‑lactam antibiotics against multidrug‑resistant Gram‑negative bacteria [2][3]. Procurement of this specific building block supports structure‑activity relationship (SAR) studies in antimicrobial lead optimization.

Process Chemistry: Development of Robust Coupling Protocols for Scale‑Up

Due to the enhanced stability of the gem‑dimethyl‑substituted cyclopropylboronic acid relative to the unsubstituted analog, this compound is better suited for the development of robust, scalable Suzuki coupling conditions. Its reduced propensity for protodeboronation minimizes the need for excess boronic acid equivalents and simplifies product purification, making it a more process‑friendly choice for gram‑ to kilogram‑scale synthesis of advanced intermediates and active pharmaceutical ingredients (APIs) [4][5].

Chemical Biology: Synthesis of Conformationally Constrained Chemical Probes

Incorporate the gem‑dimethylcyclopropyl group into small‑molecule chemical probes to interrogate biological targets where cyclopropane‑induced conformational restriction can elucidate bioactive conformations or discriminate between closely related protein isoforms. The boronic acid handle enables modular assembly of diverse probe libraries via parallel Suzuki coupling, accelerating hit identification and target validation [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2-Dimethylcyclopropyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.